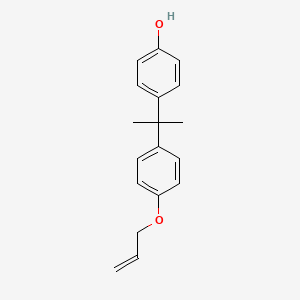
4-(2-(4-(Allyloxy)phenyl)propan-2-yl)phenol
Cat. No. B1592101
Key on ui cas rn:
59501-41-6
M. Wt: 268.3 g/mol
InChI Key: ICYLQBLDJGYLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150686B2
Procedure details


Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 20.0 g of bisphenol A (sigma-Aldrich), 36.35 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed. During the refluxing, 8.33 ml of allyl bromide (Sigma-Aldrich) was added in a dropwise manner and allowed to react overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11), 4-(2-(4-(allyloxy)phenyl)propane-2-yl)phenol. The reaction scheme of the 1st step and the NMR data of the intermediate product (11) thus obtained are as follows.




Name

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:24](Br)[CH:25]=[CH2:26]>CC(C)=O>[CH2:26]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1)[CH:25]=[CH2:24] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
36.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
8.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1,000 ml two-necked flask equipped with a refluxing condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was set to 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the homogeneous mixture thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a coarse product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
A target product was extracted from the coarse product
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
MgSO4 was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
